Lower Computed Lipophilicity Versus the Piperidine Homolog as a Predictor of Improved Early ADME Profile
The computed partition coefficient (XLogP3-AA) of 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine is 1.0, compared with 1.3 for the direct piperidine ring homolog (4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine, CAS 17386-10-6) . The 0.3 log-unit reduction corresponds to an approximately two-fold lower predicted lipophilicity, a difference that, based on class-level ADME heuristics, can favorably reduce phospholipidosis risk, CYP inhibition promiscuity, and non-specific protein binding in early lead optimization .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine: 1.3 |
| Quantified Difference | Δ = –0.3 log units (target is ~2× less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.04.14) |
Why This Matters
For compound library procurement, the lower logP of the pyrrolidine analog may translate into superior aqueous solubility and higher success rates in biochemical assays where aggregation or non-specific binding is a concern.
- [1] PubChem. (2025). Computed XLogP3-AA values: CID 2079395 (target, 1.0) vs. CID 767904 (piperidine analog, 1.3). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
